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molecular formula C12H9ClF3NS B030316 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole CAS No. 317318-97-1

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No. B030316
M. Wt: 291.72 g/mol
InChI Key: JQVJAQPUFIIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709509B2

Procedure details

3.0 g of [4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl]-methanol were dissolved in 50 ml dichloromethane, 3.0 ml of triethylamine were added followed by the addition of 1.36 ml of methanesulfonylchloride. The reaction mixture was stirred at room temperature for two hours. 100 ml dichloromethane were added and the mixture washed with saturated sodium hydrogen carbonate solution, water and brine. The organic layer was dried over MgSO4. The solvent was removed in vacuo to obtain 3.3 g of crude 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[S:5][C:6]=1[CH2:7]O.C(N(CC)CC)C.CS([Cl:30])(=O)=O>ClCCl>[Cl:30][CH2:7][C:6]1[S:5][C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1N=C(SC1CO)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed with saturated sodium hydrogen carbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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